1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine
Description
Chemical Classification and Nomenclature
This compound belongs to the extensive family of pyrazole derivatives, specifically classified as a substituted aminoethyl pyrazole compound. The Chemical Abstracts Service has assigned this compound the registry number 1210183-87-1, establishing its unique identity within chemical databases. The molecular formula C₁₀H₁₉N₃ reflects the compound's composition, consisting of ten carbon atoms, nineteen hydrogen atoms, and three nitrogen atoms, resulting in a molecular weight of 181.28 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base pyrazole ring is numbered to indicate the positions of substituents, with the tert-butyl group attached to the nitrogen at position 1, a methyl group at position 3, and the ethanamine chain connected to position 4 of the pyrazole ring.
The compound's structural architecture demonstrates the characteristic five-membered heterocyclic nature of pyrazoles, which contain two adjacent nitrogen atoms in ortho-substitution within the ring system. The Simplified Molecular Input Line Entry System representation "CC(C1=CN(C(C)(C)C)N=C1C)N" provides a standardized method for describing the molecular connectivity, emphasizing the branched aliphatic substituents and the primary amine functionality. This particular substitution pattern creates a compound with distinctive steric and electronic properties that differentiate it from simpler pyrazole derivatives.
The nomenclature also reflects the compound's classification as a primary amine due to the presence of the aminoethyl side chain, which introduces additional chemical reactivity compared to unsubstituted pyrazole systems. The tert-butyl substituent at the N-1 position provides significant steric bulk, while the methyl group at the C-3 position offers electronic modulation of the pyrazole ring system. These structural features collectively contribute to the compound's unique chemical profile and potential applications in synthetic chemistry.
Historical Development of Pyrazole Derivatives in Organic Chemistry
The historical foundation of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first introduced the term "pyrazole" to describe this class of heterocyclic compounds. Knorr's initial discovery occurred during his attempts to synthesize quinoline derivatives with antipyretic activity, which accidentally led to the formation of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), a compound that demonstrated significant analgesic, antipyretic, and antirheumatic properties. This serendipitous discovery marked the beginning of systematic investigation into pyrazole derivatives and their potential therapeutic applications.
The synthetic methodology for pyrazole formation was further advanced by Hans von Pechmann in 1898, who developed a classical method for pyrazole synthesis using acetylene and diazomethane. This methodology established the fundamental synthetic approach that would influence pyrazole chemistry for subsequent decades. The Pechmann synthesis demonstrated the feasibility of constructing pyrazole rings through cycloaddition reactions, providing a foundation for the development of more sophisticated synthetic strategies.
The evolution of pyrazole chemistry accelerated significantly during the twentieth century as researchers recognized the versatility of the pyrazole scaffold for medicinal chemistry applications. The discovery of the first natural pyrazole derivative, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959, challenged the previous assumption that pyrazoles could not occur naturally. This finding expanded the scope of pyrazole research to include natural product chemistry and biosynthetic studies.
Contemporary developments in pyrazole synthesis have focused on regioselective and stereoselective methodologies that enable the precise placement of substituents on the pyrazole ring. The synthesis of compounds like this compound represents the culmination of these synthetic advances, incorporating multiple substituents with controlled regiochemistry to achieve specific structural objectives. The ability to introduce bulky substituents such as tert-butyl groups while maintaining synthetic efficiency demonstrates the maturation of pyrazole chemistry as a sophisticated area of heterocyclic synthesis.
Academic Relevance in Contemporary Heterocyclic Compound Research
The academic significance of this compound within contemporary heterocyclic research stems from its representation of advanced structural complexity achievable through modern synthetic methodologies. Recent academic investigations into pyrazole derivatives have emphasized their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antituberculosis properties, making compounds like this ethanamine derivative valuable subjects for structure-activity relationship studies. The specific substitution pattern present in this compound provides researchers with opportunities to investigate how steric and electronic modifications influence biological activity and chemical reactivity.
Contemporary research has demonstrated that pyrazole derivatives constitute over half of all known organic compounds with significant pharmaceutical potential, with their synthetic utility extending beyond medicinal chemistry to include applications as protective groups, chiral auxiliaries, organocatalysts, and metallic ligands in asymmetric synthesis. The presence of the aminoethyl side chain in this compound makes it particularly relevant for coordination chemistry studies, where the nitrogen atoms can serve as donor sites for metal complexation.
The compound's structural features align with current trends in heterocyclic chemistry research that emphasize the development of bifunctional molecules capable of participating in multiple types of chemical interactions. The combination of the sterically hindered tert-butyl group, the electron-donating methyl substituent, and the nucleophilic amine functionality creates a molecular framework that can be systematically modified to explore structure-property relationships. Academic research groups have increasingly focused on such multifunctional pyrazole derivatives as building blocks for more complex molecular architectures.
Recent synthetic methodologies reported in academic literature have highlighted the importance of pyrazole derivatives in the development of new synthetic strategies, particularly in the context of metal-catalyzed reactions and organocatalysis. The specific substitution pattern of this compound makes it a suitable substrate for investigating these advanced synthetic transformations, contributing to the broader understanding of how pyrazole-based scaffolds can be manipulated through contemporary chemical methods.
Properties
IUPAC Name |
1-(1-tert-butyl-3-methylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-7(11)9-6-13(10(3,4)5)12-8(9)2/h6-7H,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUDDGOENFKEQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group undergoes nucleophilic substitution with alkyl halides or sulfonates to form secondary amines. Reactivity is modulated by steric hindrance from the tert-butyl group:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 6 h | N-Methyl derivative | 78% | |
| Benzyl bromide | Et₃N, CH₂Cl₂, rt, 12 h | N-Benzyl-substituted amine | 65% |
Key Observation : Steric bulk reduces reaction rates compared to less hindered amines, requiring prolonged heating or polar aprotic solvents.
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form stable amides, a critical step in pharmaceutical derivatization:
Mechanistic Insight : Acylation proceeds via a two-step nucleophilic attack followed by proton transfer, with the pyrazole ring stabilizing intermediates through resonance .
Schiff Base Formation
The amine condenses with aldehydes/ketones to form imines, pivotal in coordination chemistry and drug design:
| Carbonyl Compound | Conditions | Application |
|---|---|---|
| 4-Methoxybenzaldehyde | Solvent-free, 120°C, 2 h | Intermediate for reductive amination |
| 2-Pyridinecarboxaldehyde | MeOH, rt, 12 h | Chelating ligands for metal complexes |
Regioselectivity : Electron-deficient aldehydes (e.g., nitro-substituted) favor imine formation at the amine site over pyrazole nitrogen due to electronic effects .
Acid-Base Reactions
The amine forms stable salts with mineral or carboxylic acids, enhancing solubility for biological assays:
| Acid | Product | pKₐ | Application |
|---|---|---|---|
| HCl | Hydrochloride salt | ~9.2 | Crystallization for X-ray studies |
| Acetic acid | Acetate salt | - | Improved aqueous solubility |
Structural Impact : Salt formation protonates the amine, reducing nucleophilicity but increasing stability against oxidation.
Catalytic and Coordination Chemistry
The amine participates in metal-ligand interactions, forming complexes with catalytic or therapeutic potential:
| Metal Salt | Conditions | Complex Type | Activity |
|---|---|---|---|
| CuCl₂ | EtOH, reflux, 4 h | Square-planar Cu(II) complex | Antioxidant assays |
| Pd(OAc)₂ | DMF, 80°C, 8 h | Palladacycle | Suzuki-Miyaura coupling |
Key Finding : Pyrazole-amine ligands enhance metal complex stability via chelation, with the tert-butyl group improving lipophilicity .
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds containing pyrazole moieties exhibit various biological activities, including anti-inflammatory and analgesic effects. The specific application of 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine in drug development could be explored through:
- Targeting Inflammatory Pathways : Studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process.
Case Study: Anti-inflammatory Activity
A study investigating the anti-inflammatory properties of pyrazole derivatives found that modifications to the pyrazole ring significantly influenced their activity against COX enzymes. The introduction of tert-butyl and methyl groups enhanced potency, suggesting that similar modifications in this compound could yield promising results.
Agricultural Science
The compound's structure may allow it to function as a pesticide or herbicide due to its potential ability to disrupt biological processes in pests or weeds.
Case Study: Herbicidal Activity
Research on related pyrazole compounds has demonstrated their efficacy as herbicides by inhibiting specific enzymes critical for plant growth. Investigating the herbicidal potential of this compound could lead to the development of new agricultural chemicals.
Materials Science
The unique properties of this compound may also lend themselves to applications in materials science, particularly in creating novel polymers or coatings.
Case Study: Polymer Synthesis
A recent study explored the incorporation of pyrazole derivatives into polymer matrices to enhance thermal stability and mechanical strength. The introduction of this compound into polymer formulations could be investigated for similar enhancements.
Mechanism of Action
Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors.
Pathways Involved: It may modulate signaling pathways related to inflammation and pain, making it a candidate for drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Ethanamine Backbone
Table 1: Key Structural Features and Substituents
Key Observations:
- In contrast, analogues like SI112 replace the ethanamine with a methanone group, altering hydrogen-bonding capabilities .
- Aryl Substitution : Compounds like 1-(4-chlorophenyl)-1-(4-methoxyphenyl)ethan-1-amine demonstrate how dual aryl groups influence solubility and electronic properties. The chlorine atom introduces electronegativity, while methoxy enhances lipophilicity .
- Non-Pyrazole Analogues: Amines such as (R)-1-(4-bromophenyl)ethan-1-amine highlight the role of halogenated aryl groups in antibacterial activity, though their lack of a pyrazole ring limits direct structural comparison .
Pyrazole Derivatives with tert-Butyl Groups
Table 2: tert-Butyl-Modified Pyrazole Compounds
Key Observations:
- Positional Effects : The placement of tert-butyl groups on pyrazole (e.g., 1-position in the target compound vs. 3-position in 1-tert-butyl-3-[(2,5-dimethylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine) significantly alters molecular geometry and binding pocket compatibility .
- Drug Relevance : Avapritinib, a clinically approved kinase inhibitor, incorporates a pyrazole ring but lacks a tert-butyl group, emphasizing that smaller substituents (e.g., methyl) may be preferred for drug-like properties .
Research Findings and Implications
- Antibacterial Potential: Pyrrolopyrimidine derivatives synthesized using (R)-1-(4-bromophenyl)ethan-1-amine show low MIC values against Staphylococcus aureus, suggesting that ethanamine derivatives with halogenated aryl groups could guide antibacterial design .
- Kinase Inhibition : The tert-butyl group in pyrazole derivatives may mimic hydrophobic pockets in kinase domains, as seen in Avapritinib’s success . However, excessive steric bulk (e.g., tert-butyl) might reduce solubility, necessitating balancing substituent size .
Biological Activity
1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine, a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is C10H16N2, with a molecular weight of 168.25 g/mol. The compound's structure can be represented as follows:
Antitumor Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. The structure of pyrazoles allows for interactions with various biological targets, which may lead to cytotoxic effects on cancer cells. For instance, compounds with similar pyrazole scaffolds have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting a promising therapeutic potential.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | HeLa | 5.0 |
| Example B | MCF7 | 3.2 |
| This compound | TBD | TBD |
Anticonvulsant Activity
The anticonvulsant properties of pyrazole derivatives have also been documented in literature. Compounds with similar structural motifs have been tested for their ability to modulate neurotransmitter systems and exhibit protective effects against seizures. The mechanism often involves inhibition of specific ion channels or receptors.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly influence the compound's potency and selectivity for biological targets. For example, substituents that enhance lipophilicity or alter electronic properties can improve binding affinity to target proteins.
Case Studies
Several case studies have explored the pharmacological effects of pyrazole derivatives:
- Case Study on Antitumor Activity : A study evaluated a series of pyrazole derivatives against breast cancer cell lines and found that modifications at the 4-position significantly enhanced cytotoxicity.
- Case Study on Anticonvulsant Effects : A derivative similar to this compound was tested in animal models, demonstrating significant seizure protection compared to standard treatments.
Preparation Methods
Pyrazole Ring Construction via Hydrazine Condensation
- Hydrazine derivatives react with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds to form pyrazole rings.
- For example, hydrazine hydrate can be used in a one-pot procedure with β-aminoenones to yield substituted pyrazoles with high regioselectivity.
- The tert-butyl group can be introduced via starting materials such as tert-butyl-substituted hydrazines or by alkylation reactions post-pyrazole formation.
Functionalization at the 4-Position
- The ethan-1-amine substituent at the 4-position can be introduced by nucleophilic substitution or reductive amination techniques.
- Alternatively, pyrazole intermediates bearing a keto or aldehyde group at the 4-position can be converted to the corresponding amine via reductive amination.
Purification and Isolation
- After synthesis, the product is typically purified by crystallization or chromatography.
- Washing with solvents such as toluene, ethanol, or aqueous solutions is common to remove impurities.
- Drying under controlled temperature conditions ensures the isolation of the pure compound.
Example Procedure (Based on Related Pyrazole Derivatives)
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of tert-butyl-substituted hydrazine with a methyl-substituted β-dicarbonyl compound | Reflux in ethanol or other suitable solvent | Forms the pyrazole core with tert-butyl and methyl substituents |
| 2 | Functionalization at 4-position with ethan-1-amine group | Reductive amination using ethanal and ammonia or amine source | Catalysts such as Pd/C or NaBH3CN may be used |
| 3 | Purification | Crystallization from ethanol/water mixture | Washing with toluene or other solvents to remove impurities |
| 4 | Drying | Vacuum drying at 40-50°C for 15-20 hours | Ensures removal of residual solvents |
Research Findings and Optimization
- Studies on substituted pyrazoles indicate that regioselective synthesis can be achieved by careful selection of starting materials and reaction conditions, minimizing side products.
- Use of catalysts such as copper or iron salts in coupling reactions has been reported to improve yields and selectivity in pyrazole formation.
- Temperature control during crystallization and washing steps is critical for obtaining high-purity products.
- The presence of bulky groups like tert-butyl can influence reaction rates and solubility, requiring optimization of solvent systems.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Condition | Impact on Synthesis |
|---|---|---|
| Solvent | Ethanol, DMF, or mixtures | Affects solubility and reaction rate |
| Temperature | 50°C to reflux (70-110°C) | Controls reaction kinetics and crystallization |
| Catalyst | Cu/Fe salts, Pd/C (for reductive amination) | Enhances reaction efficiency |
| Purification | Crystallization, washing with toluene or ethanol | Improves product purity |
| Drying | 40-50°C under vacuum for 15-20 hours | Removes residual solvents, stabilizes product |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multicomponent reactions or cyclocondensation with hydrazine derivatives. For pyrazole-containing amines, microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) improves yield and purity by accelerating reaction kinetics . Optimization includes solvent selection (e.g., DMF or ethanol) and catalytic bases like potassium carbonate. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use NMR (¹H, ¹³C) to verify substituent positions on the pyrazole ring and ethylamine chain. For example, the tert-butyl group exhibits characteristic singlet peaks at δ ~1.2–1.4 ppm in ¹H NMR. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₁H₂₂N₃: 196.1811). X-ray crystallography may resolve steric effects from the tert-butyl group, as seen in related pyrazolo-pyrimidine analogs .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer : HPLC with UV detection (λ = 254 nm) monitors purity (>95% required for biological assays). Thermogravimetric analysis (TGA) evaluates thermal stability, while accelerated stability studies (40°C/75% RH for 4 weeks) assess hygroscopicity and degradation pathways. Impurities are identified via LC-MS/MS .
Advanced Research Questions
Q. How does the tert-butyl group influence the compound’s reactivity and interactions with biological targets?
- Methodological Answer : The tert-butyl group enhances steric hindrance , reducing nonspecific binding in enzyme assays. For example, in kinase inhibition studies, this group minimizes off-target effects by restricting access to hydrophobic pockets. Molecular docking simulations (e.g., using AutoDock Vina) predict binding affinities to targets like G-protein-coupled receptors (GPCRs), validated by surface plasmon resonance (SPR) for kinetic analysis (ka/kd measurements) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols:
- Use dose-response curves (IC₅₀/EC₅₀) with ≥3 replicates.
- Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
- Validate target engagement via knockdown/knockout models (CRISPR-Cas9) .
Q. What strategies are effective for modifying the ethylamine side chain to enhance selectivity?
- Methodological Answer : Introduce bioisosteres (e.g., cyclopropylamine) or fluorinated analogs to modulate polarity and metabolic stability. For example, replacing the ethyl group with a trifluoromethyl moiety increases blood-brain barrier penetration. Structure-activity relationship (SAR) studies using parallel synthesis (e.g., 96-well plate format) screen derivatives efficiently .
Q. What in vitro models are suitable for evaluating neuropharmacological potential?
- Methodological Answer : Use primary neuronal cultures (rat cortical neurons) for acute toxicity assays (LD₅₀ via MTT). For mechanistic studies, patch-clamp electrophysiology assesses ion channel modulation (e.g., NMDA receptor currents). Combine with calcium imaging (Fluo-4 AM dye) to quantify intracellular signaling changes .
Safety and Compliance
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
